6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine

Synthetic Chemistry Cross-Coupling Kinase Inhibitor Libraries

6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine is a synthetic, heterocyclic small molecule featuring a furo[3,2-b]pyridine core with an iodine substituent at the 6-position and a trimethylsilyl (TMS) group at the 2-position. It is primarily offered as a research chemical within the Sigma-Aldrich AldrichCPR collection for early-stage discovery, with no analytical data or characterization provided by the supplier.

Molecular Formula C10H12INOSi
Molecular Weight 317.2 g/mol
CAS No. 1186310-73-5
Cat. No. B1393416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine
CAS1186310-73-5
Molecular FormulaC10H12INOSi
Molecular Weight317.2 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)I
InChIInChI=1S/C10H12INOSi/c1-14(2,3)10-5-8-9(13-10)4-7(11)6-12-8/h4-6H,1-3H3
InChIKeyZEQJOLQKHFUOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine (CAS 1186310-73-5): A Heterocyclic Building Block for Early Discovery


6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine is a synthetic, heterocyclic small molecule featuring a furo[3,2-b]pyridine core with an iodine substituent at the 6-position and a trimethylsilyl (TMS) group at the 2-position [1]. It is primarily offered as a research chemical within the Sigma-Aldrich AldrichCPR collection for early-stage discovery, with no analytical data or characterization provided by the supplier . The compound's structural features suggest potential utility as a versatile intermediate for further functionalization, particularly through cross-coupling chemistry.

Why 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine Cannot Be Readily Substituted by In-Class Analogs


Generic substitution among 6-halo-2-(trimethylsilyl)furo[3,2-b]pyridine analogs is not straightforward due to potential, though unquantified for this specific compound in the found literature, differences in halogen reactivity in cross-coupling and the dual-purpose nature of the TMS group as a protecting group or a synthetic handle . Work on the broader furo[3,2-b]pyridine scaffold highlights that the identity and position of halogens critically influence chemoselectivity in sequential coupling reactions, a key step in building kinase inhibitor libraries [1]. Without direct comparative kinetic or reactivity data for the 6-iodo variant, reliance on the reactivity profiles of chloro or bromo analogs introduces an unverified risk of synthetic failure or altered reaction sequences.

Quantitative Differentiation Evidence for 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine Against Closest Analogs


Caveat on the Absence of Direct Comparative Reactivity Data

A search for head-to-head quantitative data (e.g., reaction yields, rate constants, IC50 values) comparing 6-iodo-2-(trimethylsilyl)furo[3,2-b]pyridine directly against its 6-chloro, 6-bromo, or des-TMS analogs in any assay or reaction system returned no primary research articles or patents. The compound is absent from the experimental sections of discovered kinase inhibitor studies which utilize other furo[3,2-b]pyridine scaffolds. Therefore, no direct quantitative differentiation can be established from the available literature. This item serves as a placeholder to maintain the required schema, explicitly noting the absence of high-strength evidence.

Synthetic Chemistry Cross-Coupling Kinase Inhibitor Libraries

Potential but Unsubstantiated Application Scenarios for 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine


A Theoretical Intermediate for Kinase Inhibitor Libraries

Based on the broader furo[3,2-b]pyridine literature, this compound could theoretically serve as an advanced intermediate in the synthesis of 3,5-disubstituted kinase inhibitors if the TMS group can be converted to a boronic acid or directly used in Hiyama coupling, and the iodine permits a subsequent palladium-catalyzed cross-coupling. This is a speculative scenario pending experimental validation [1].

A Chemical Biology Tool Precursor (Unvalidated)

The compound might be used to build a focused library of chemical biology probes targeting CLKs or HIPKs, following the synthetic logic of the MU1210 probe development. However, the specific 6-iodo-2-TMS substitution pattern has not been reported in this context, making it an unvalidated starting point [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.